{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride is a chemical compound that belongs to the class of organoselenium compounds It is characterized by the presence of a benzoselenophene ring, a sulfanyl group, and an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride typically involves the reaction of benzoselenophene derivatives with thiol-containing compounds followed by acylation. One common method includes the following steps:
Formation of Benzoselenophene Derivative: Benzoselenophene is synthesized through the cyclization of ortho-alkynylphenyl selenides.
Thiol Addition: The benzoselenophene derivative is reacted with a thiol compound to introduce the sulfanyl group.
Acylation: The resulting sulfanyl compound is then treated with acetyl chloride under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl chloride moiety can be reduced to form the corresponding alcohol.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃), methanol (CH₃OH), or thiols (RSH) are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides, esters, or thioesters.
Scientific Research Applications
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its anticancer properties, as selenium-containing compounds have shown promise in cancer therapy.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of {[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride involves its interaction with biological molecules through its reactive functional groups. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The acetyl chloride moiety can acylate nucleophilic sites on biomolecules, leading to modifications that affect cellular processes. The benzoselenophene ring may contribute to the compound’s antioxidant activity by scavenging reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Benzoselenophenes: Compounds containing the benzoselenophene ring but lacking the sulfanyl and acetyl chloride groups.
Sulfanyl Acetyl Chlorides: Compounds with a sulfanyl group and an acetyl chloride moiety but without the benzoselenophene ring.
Organoselenium Compounds: A broader class of compounds containing selenium atoms.
Uniqueness
{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}acetyl chloride is unique due to the combination of its benzoselenophene ring, sulfanyl group, and acetyl chloride moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61776-03-2 |
---|---|
Molecular Formula |
C11H9ClOSSe |
Molecular Weight |
303.68 g/mol |
IUPAC Name |
2-(1-benzoselenophen-2-ylmethylsulfanyl)acetyl chloride |
InChI |
InChI=1S/C11H9ClOSSe/c12-11(13)7-14-6-9-5-8-3-1-2-4-10(8)15-9/h1-5H,6-7H2 |
InChI Key |
MDHAWWGFMWUJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)CSCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.